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Compound of Interest

Compound Name: 6-Bromo-7-chloroquinoxaline

CAS No.: 1210047-58-7

Cat. No.: B2522759

Get Quote

Executive Summary & Strategic Context
6-Bromo-7-chloroquinoxaline (CAS: Hypothetical/Analogous) represents a critical di-

halogenated heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of

kinase inhibitors (e.g., VEGFR, PDGFR targets) and intercalating DNA agents.

Unlike symmetrical analogs (e.g., 6,7-dichloroquinoxaline), this molecule possesses a unique

asymmetry that presents specific challenges in regiochemical assignment. This guide provides

a definitive spectroscopic map for researchers to validate structure, purity, and isotopic

composition.

Synthetic Origin & Impurity Profile
To interpret spectra accurately, one must understand the synthesis. The standard route

involves the condensation of 4-bromo-5-chlorobenzene-1,2-diamine with glyoxal.
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Figure 1: Synthetic pathway.[1][2] Note that regioisomers are not generated here due to the

symmetry of glyoxal, but unreacted diamine is a common impurity.

Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) is the primary method for confirming the presence of both bromine

and chlorine. Unlike NMR, which requires complex interpretation for this scaffold, MS provides

a definitive "fingerprint" based on natural isotopic abundances.

Theoretical Isotope Distribution
Chlorine:

Cl (75.8%) /

Cl (24.2%)

3:1

Bromine:

Br (50.7%) /

Br (49.3%)

1:1[3]

For a molecule containing 1 Br and 1 Cl, the molecular ion cluster follows a specific

mathematical probability:

M (Nominal Mass):
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Br +

Cl

M+2: (

Br +

Cl) AND (

Br +

Cl)

M+4:

Br +

Cl[4]

Calculated Intensities (Relative Abundance)
Ion Species Composition

Calculation
(Approx)

Normalized
Intensity

M
Br

Cl

75%

M+2

Br

Cl +

Br

Cl

100% (Base)

M+4
Br

Cl

25%

Diagnostic Rule: Look for a 3:4:1 ratio in the molecular ion cluster. This is distinct from Cl
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Figure 2: Logic flow for identifying the halogenated pattern.

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum of 6-bromo-7-chloroquinoxaline is characterized by two distinct regions:
the pyrazine ring protons (highly deshielded) and the benzenoid protons (isolated singlets).

H NMR Data (Predicted/Reference)
Solvent: CDCl

, 400 MHz
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Position Type
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

H-2, H-3 Pyrazine 8.85 – 8.90 s (or AA'BB'*) 2H

Deshielded

by adjacent

Nitrogen

atoms.

H-8 Benzenoid 8.42 s 1H

Ortho to Cl.

Inductive

withdrawal by

Cl deshields

H8.

H-5 Benzenoid 8.35 s 1H

Ortho to Br.

Br is less

electronegati

ve than Cl.

*Note: While H2/H3 are chemically non-equivalent due to the asymmetry of the fused ring, the

long-range effect of Br vs Cl is minimal. They often appear as a singlet or a very tight AB

system.

C NMR Highlights
C-2, C-3: ~145-146 ppm (C=N character).

C-Cl (C-7): ~135 ppm.

C-Br (C-6): ~125 ppm.[5] Critical: Carbon attached to Bromine is significantly upfield

(shielded) compared to Chlorine due to the "Heavy Atom Effect," despite Bromine's

electronegativity. This is the most reliable way to distinguish C6 from C7.

Infrared Spectroscopy (FT-IR)
IR is useful for confirming the heteroaromatic core and the absence of starting materials (e.g.,

N-H stretches from the diamine).
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3050 – 3080 cm

: Aromatic C-H stretch (Weak).

1560 – 1580 cm

: C=N stretching (Characteristic of quinoxalines).

1480, 1390 cm

: Aromatic skeletal vibrations.

1000 – 1100 cm

: C-Cl / C-Br in-plane deformations (Fingerprint region).

Absence: No broad peaks at 3200-3400 cm

(confirms absence of amine/amide impurities).

Experimental Protocols
Standard NMR Preparation
Objective: High-resolution proton scan.

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of CDCl

(Chloroform-d) or DMSO-d

.

Note: DMSO-d

may shift the water peak to ~3.3 ppm; ensure the aromatic region (8.0–9.0 ppm) is clear.

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove

inorganic salts.
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Acquisition: Run 16 scans (minimum) with a 2-second relaxation delay (d1) to ensure

integration accuracy of the aromatic singlets.

LC-MS Method (Purity & ID)
Objective: Confirm M+2/M+4 ratio.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 50mm x 2.1mm, 1.7µm.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 3 minutes.

Detection: UV at 254 nm (max absorption) and MS (ESI Positive Mode).

Expectation: A single peak at ~1.5–2.0 min (depending on flow) with the characteristic

242/244/246 m/z cluster.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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